REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:6]=1[CH3:14].CCN(P1(N(C)CCCN1C)=NC(C)(C)C)CC.[CH3:34][S:35]([C:38]1[CH:45]=[CH:44][C:41]([CH2:42]Br)=[CH:40][CH:39]=1)(=[O:37])=[O:36]>CN(C=O)C>[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH2:42][C:41]2[CH:40]=[CH:39][C:38]([S:35]([CH3:34])(=[O:37])=[O:36])=[CH:45][CH:44]=2)[C:6]=1[CH3:14]
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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CS(=O)(=O)C1=CC=C(CBr)C=C1
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The solution is stirred at room temperature for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
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After stirring at room temperature overnight
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Duration
|
8 (± 8) h
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Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
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Type
|
CUSTOM
|
Details
|
azeotroped with toluene (200 ml)
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Type
|
CUSTOM
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Details
|
The resulting crude is purified by chromatography on silica eluting with ethyl acetate/iso-hexane (20-100% ethyl acetate)
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
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Smiles
|
COC(CC1=C(N(C2=NC=CC=C21)CC2=CC=C(C=C2)S(=O)(=O)C)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |